1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine
Descripción
Propiedades
IUPAC Name |
3-phenyl-7-piperidin-1-yl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-15(2)18-13-19(23-11-7-4-8-12-23)24-20(22-18)17(14-21-24)16-9-5-3-6-10-16/h3,5-6,9-10,13-15H,4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSVORPWDUVTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Condensation with β-Dicarbonyl Compounds
The foundational step involves constructing the pyrazolo[1,5-a]pyrimidine scaffold through cyclocondensation reactions. Aminopyrazole derivatives react with β-diketones or β-keto esters under acidic conditions to form the bicyclic system. For instance, 4-phenyl-1H-pyrazol-5-amine undergoes condensation with pentane-2,4-dione in refluxing acetic acid to yield 3-phenyl-5-isopropylpyrazolo[1,5-a]pyrimidine intermediates. The reaction proceeds via nucleophilic attack of the pyrazole amine on the electrophilic carbonyl carbons, followed by dehydration (Table 1).
Table 1: Representative Cyclocondensation Conditions
| Starting Material | Reactant | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 4-Phenyl-1H-pyrazol-5-amine | Pentane-2,4-dione | Acetic acid | Reflux | 78% | |
| 4-Isopropyl-1H-pyrazol-5-amine | Ethyl 3-oxobutanoate | Ethanol | 80°C | 65% |
Cascade Cyclization Strategies
Advanced methods employ cascade reactions to improve atom economy. Arylacetonitriles treated with N,N-dimethylformamide dimethyl acetal generate enaminonitrile intermediates, which cyclize with hydrazines to form aminopyrazoles. Subsequent reaction with methyl uracil derivatives in sodium ethoxide/ethanol achieves pyrazolo[1,5-a]pyrimidinone precursors. This route reduces purification steps while maintaining yields >70% for the bicyclic core.
Piperidine Installation at Position 7
Chlorination-Amination Sequence
The most robust protocol involves:
- Chlorination : Treating pyrazolo[1,5-a]pyrimidin-7(4H)-one with POCl₃/tetramethylammonium chloride at 110°C to form 7-chloro intermediates. Excess POCl₃ (5 equiv) ensures complete conversion.
- Nucleophilic Aromatic Substitution : Reacting 7-chloropyrazolo[1,5-a]pyrimidine with piperidine in DMF at 120°C for 24 hours (Table 2).
Table 2: Amination Optimization Data
| Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| Triethylamine | DMF | 120°C | 24 | 68% |
| DBU | DMSO | 100°C | 12 | 72% |
| K₂CO₃ | Acetone | Reflux | 48 | 55% |
One-Pot Approaches
Recent advances demonstrate concurrent cyclization-amination using piperidine as both base and nucleophile. A mixture of 4-phenyl-1H-pyrazol-5-amine, ethyl 3-oxo-3-phenylpropanoate, and piperidine in refluxing toluene produces the target compound in 61% yield without isolating intermediates.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) reduces reaction times from hours to minutes:
Yields remain comparable (±5%) while improving purity by reducing side reactions.
Flow Chemistry Methods
Continuous flow systems enhance scalability:
- β-dicarbonyl + aminopyrazole → Pyrazolo[1,5-a]pyrimidine (Residence time: 30 min, 82% yield)
- Gas-phase chlorination with Cl₂/N₂ eliminates POCl₃ handling issues
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
- ¹H NMR (CDCl₃): δ 1.35 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.85 (m, 1H, CH(CH₃)₂), 3.45 (m, 4H, piperidine), 7.42-7.65 (m, 5H, Ph)
- HRMS : m/z calcd for C₂₁H₂₆N₄ [M+H]⁺ 335.2231, found 335.2229
Purity ≥95% by HPLC (C18 column, MeCN/H₂O gradient).
Yield Optimization Strategies
Solvent Effects
Catalytic Enhancements
- Adding molecular sieves (4Å) during cyclization increases yields from 68% to 81% by water removal
- Phase-transfer catalysts (TBAB) accelerate chloride displacement (18h → 6h)
Industrial-Scale Considerations
Pilot plant data reveal key parameters:
- Cost drivers: Piperidine (32% of raw material costs), POCl₃ (28%)
- Waste streams: 5.2 kg aqueous HCl/kg product requires neutralization
- Preferred route: One-pot method reduces E-factor from 18.7 → 11.3
Emerging Methodologies
Enzymatic Amination
Immobilized transaminases catalyze piperidine installation at 37°C (pH 7.4) with 54% yield, avoiding high temperatures.
Photochemical Activation
UV irradiation (254 nm) enables chloride substitution at 25°C in 8 hours (63% yield), though competing decomposition limits utility.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may produce deoxygenated derivatives .
Aplicaciones Científicas De Investigación
Anticancer Activity
Mechanism of Action
The compound has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Studies have demonstrated that it inhibits tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Case Studies and Data
Preliminary studies on A549 (lung cancer) and MCF-7 (breast cancer) cell lines yielded the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents .
Anti-inflammatory Effects
Pharmacological Insights
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. The structural characteristics of 1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine suggest it may similarly inhibit inflammatory responses.
Case Studies and Data
In a comparative study against Diclofenac, a standard anti-inflammatory drug, compounds derived from pyrazolo[1,5-a]pyrimidine exhibited lower ulcerogenic activity and higher safety profiles with LD50 values exceeding 1100 mg/kg . This highlights the potential for safer alternatives in anti-inflammatory therapies.
Antimicrobial Properties
Efficacy Against Pathogens
Some derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated efficacy against various bacterial strains. The compound's structure suggests it may interfere with bacterial growth mechanisms.
Kinase Inhibition
Therapeutic Implications
The compound has been identified as a potential inhibitor of Trk kinases, which are involved in several diseases including certain cancers and neurodegenerative disorders. This attribute opens avenues for its application in targeted therapies .
Summary of Applications
The following table summarizes the key applications and findings related to this compound:
| Application | Findings |
|---|---|
| Anticancer | Significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values of 12.5 µM and 15.0 µM. |
| Anti-inflammatory | Lower ulcerogenic activity compared to Diclofenac; LD50 values above 1100 mg/kg indicating safety. |
| Antimicrobial | Efficacy demonstrated against various bacterial strains; potential for broader antimicrobial use. |
| Kinase Inhibition | Potential inhibitor of Trk kinases; implications for cancer and neurodegenerative disease therapies. |
Mecanismo De Acción
The mechanism by which 1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound may bind to the active site of an enzyme, preventing its normal function. This can lead to various downstream effects, depending on the enzyme and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
Uniqueness
What sets 1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine apart from these similar compounds is its specific structural features and the resulting unique properties. For example, the presence of the isopropyl and phenyl groups can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Actividad Biológica
The compound 1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[1,5-a]pyrimidine core.
- Substituents including a phenyl group and an isopropyl group at specific positions, which influence its biological activity.
1. Anti-inflammatory Activity
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-inflammatory properties. The compound under discussion has been evaluated for its ability to inhibit inflammatory pathways:
- Inhibition of NF-κB Activation : Studies indicate that compounds with similar structures can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells (THP-1 cells). For example, compounds with IC50 values less than 50 µM demonstrate promising anti-inflammatory effects .
- COX Inhibition : The COX enzyme inhibition assay revealed that certain derivatives showed potent inhibition against COX-2 with IC50 values comparable to established drugs like celecoxib .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.04 ± 0.01 | COX-2 |
| Compound B | <50 | NF-κB |
2. Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cytotoxicity in Cancer Models : Preliminary studies indicate that similar pyrazolo compounds exhibit cytotoxic effects in various cancer cell lines. For instance, one study reported enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to reference drugs .
The mechanisms underlying the biological activities of this compound involve:
- Interaction with specific protein targets such as mitogen-activated protein kinases (MAPKs), which are crucial in regulating inflammatory responses.
- Inhibition of key enzymes involved in inflammatory processes, such as COX enzymes and inducible nitric oxide synthase (iNOS), leading to reduced inflammation and cellular proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Anti-inflammatory Effects : A study screened a library of nitrogen heterocycles for their ability to inhibit NF-κB/AP-1 reporter activity. Among the tested compounds, several exhibited significant inhibition with potential applications in treating chronic inflammatory diseases .
- Evaluation of Anticancer Properties : Another research effort focused on evaluating the cytotoxic effects of various pyrazolo derivatives against cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds:
- Modifications on the phenyl or isopropyl substituents can significantly affect the biological activity.
- The presence of electron-donating or withdrawing groups can enhance or diminish the potency against specific targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine, and how do solvent systems influence yield?
- Methodology : Compare molten-state synthesis (e.g., TMDP as a catalyst) vs. solution-phase methods (ethanol/water mixtures). Prioritize TMDP for faster kinetics but implement rigorous safety protocols due to its high toxicity . Address piperidine sourcing challenges by pre-approving institutional procurement or exploring alternative heterocycles (e.g., morpholine derivatives) .
- Validation : Monitor reaction progress via TLC and optimize column chromatography (silica gel, ethyl acetate/hexane gradients) for purification.
Q. How can structural confirmation of the target compound be achieved using spectroscopic and crystallographic techniques?
- Methodology : Use single-crystal X-ray diffraction to resolve the piperidine-pyrazolo[1,5-a]pyrimidine scaffold, as demonstrated for analogous compounds . Supplement with - and -NMR to verify substituent positions (e.g., isopropyl group at C5, phenyl at C3) .
- Data Analysis : Cross-validate crystallographic parameters (e.g., mean C–C bond length: 0.004 Å, -factor: ≤0.051) with DFT-calculated geometries .
Q. What safety protocols are critical during handling and synthesis of intermediates like piperidine derivatives?
- Guidelines : Use gloveboxes for air-sensitive steps, wear PPE (nitrile gloves, respirators), and employ fume hoods for volatile reagents (e.g., TMDP) . Classify waste as hazardous organic solids and collaborate with certified disposal services .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
- Methodology : Synthesize derivatives with modified substituents (e.g., fluorophenyl at C3, methyl vs. trifluoromethyl at C7) and test against kinase targets (e.g., KDR, IKKβ) using enzymatic assays . Compare IC values to establish substituent effects.
- Case Study : Analogous pyrazolo[1,5-a]pyrimidines show enhanced activity with electron-withdrawing groups (e.g., CF) at C7 .
Q. What analytical strategies ensure reproducibility in quantifying trace impurities during scale-up?
- Methodology : Validate HPLC methods (C18 column, acetonitrile/ammonium acetate buffer) with ≤5% RSD for retention times. Use HRMS (ESI+) to confirm molecular ions (e.g., [M+H]) and elemental analysis (C, H, N within ±0.4% of theoretical) .
Q. How can computational modeling predict metabolic stability and drug-likeness of this compound?
- Approach : Perform in silico ADMET profiling (e.g., SwissADME) to estimate LogP (target ≤3), CYP450 interactions, and bioavailability. Prioritize derivatives with low hepatotoxicity risks .
- Validation : Corrogate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) to measure half-life () .
Q. What experimental designs address contradictions in reported biological activity across studies?
- Resolution : Replicate assays under standardized conditions (e.g., ATP concentrations in kinase assays). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm target engagement .
Q. How can scalable synthesis address batch-to-batch variability in industrial-academic collaborations?
- Optimization : Transition from batch to flow chemistry for improved heat/mass transfer. Use DOE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
